Cas no 828-51-3 (Adamantane-1-carboxylic acid)

Adamantane-1-carboxylic acid structure
Adamantane-1-carboxylic acid structure
Adamantane-1-carboxylic acid
828-51-3
C11H16O2
180.243543624878
MFCD00074720
40026
13235

Adamantane-1-carboxylic acid Properties

Names and Identifiers

    • Adamantane-1-carboxylic acid
    • tricyclo(3.3.1.13,7)decane-1-carboxylic acid
    • 1-Adamantan Carboxylic Acid
    • 1-Adamantanecarboxylic acid
    • 1-adamantanemethanol
    • Adamantoic Acid
    • 1-Adamantanecarboxylic
    • 1-ADAMANTOIC ACID
    • 1-adamantylmethanoic acid
    • 1-Carboxyadamantane
    • adamant-1-ylcarboxylic acid
    • adamantanecarboxylic acid
    • adamantyl-1-carboxylic acid
    • adamantylcarboxylic acid
    • RARECHEM AQ TC 1001
    • Tricyclo[3.3.1.1(3,7)]decan-1-Carboxylic acid
    • 1-Adamantanecarboxylic acid (6CI, 7CI, 8CI)
    • 1-Adamantane-1-carboxylic acid
    • 1-Adamantylcarboxylic acid
    • Adamantan-1-carboxylic acid
    • NSC 94182
    • DTXSID40870784
    • NSC94182
    • AM20090817
    • EINECS 212-584-6
    • InChI=1/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13
    • W-104157
    • F3095-4882
    • adamantane 1-carboxylic acid
    • NSC 193481
    • 1-adamantanecarboxylate (AC)
    • AC-10625
    • 828-51-3
    • 2-(4-Methyl-1H-pyrazol-1-yl)propanoicacid
    • FS-2534
    • P21153
    • Tricyclo[3.3.1.13,7]decane-1-carboxylic acid
    • Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid
    • AKOS000119833
    • 1-Adamantanecarboxylic Acid (purified by sublimation)
    • Tricyclo[3.3.1.13,7]-decane-2-carboxylic acid
    • AS-14252
    • Enamine_000586
    • CHEMBL5186120
    • SCHEMBL19557168
    • CHEMBL170568
    • (3r,5r,7r)-adamantane-1-carboxylic acid
    • 1-admantanecarboxylic acid
    • 3-ADAMANTANECARBOXYLIC ACID
    • PB33810
    • NSC-94182
    • EN300-16776
    • GEO-04336
    • (3R,5S,7s)-adamantane-1-carboxylic acid
    • AKOS017344869
    • Tricyclo[3.3.1.1(3,7)-]decane-1-carboxylic acid
    • CS-W017189
    • admantane carboxylic acid
    • AKOS005198690
    • Tricyclo[3.3.1.1<3,7>]-decane-1-carboxylic acid
    • BDBM50111977
    • Labotest-bb lt00436929
    • SCHEMBL19557166
    • Oprea1_849468
    • BP-10550
    • A0742
    • BCP18124
    • tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
    • adamantane carboxylic acid
    • FT-0607296
    • MFCD00074720
    • 1-adamantyl carboxylic acid
    • 2-Adamantane-1-carboxylic acid
    • HMS1395K14
    • SCHEMBL12714
    • Tricyclo[3.3.1.13,7]-decane-1-carboxylic acid
    • adamantanecarboxylate
    • NS00042478
    • 1-Adamantanecarboxylic acid, 99%
    • AI3-52431
    • DS-009693
    • STK299270
    • DB-003855
    • AN-632/40971698
    • 1-adamantane carboxylic acid
    • SCHEMBL26217176
    • 1-Adamantanecarboxylic Acid; 1-Adamantane-1-carboxylic Acid; 1-Adamantylcarboxylic Acid; 1-Carboxyadamantane; NSC 94182; Tricyclo[3.3.1.13,7]decane-1-carboxylic Acid
    • +Expand
    • MFCD00074720
    • JIMXXGFJRDUSRO-UHFFFAOYSA-N
    • 1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
    • O=C(C12CC3CC(C1)CC(C3)C2)O
    • 1910637

Computed Properties

  • 180.11500
  • 1
  • 2
  • 1
  • 180.11503
  • 13
  • 216
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • 0
  • 37.3

Experimental Properties

  • 2.28740
  • 37.30000
  • 1.4910 (estimate)
  • Insoluble in water. Solubility in methanol gives very faint turbidity. Soluble in ethanol, chloroform, and dichloromethane.
  • 304.7°C at 760 mmHg
  • 173.0 to 177.0 deg-C
  • 142℃
  • 3475
  • Crystallization.
  • Insoluble in water.
  • 0.9976 (rough estimate)

Adamantane-1-carboxylic acid Security Information

Adamantane-1-carboxylic acid Customs Data

  • 2916209090
  • China Customs Code:

    2916209090

    Overview:

    2916209090 other(Cycloalkane\Cycloene\Cyclic terpene)Monocarboxylic acid(Including anhydrides\Acyl halide,Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Adamantane-1-carboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003EDL-5g
1-Adamantanecarboxylic Acid
828-51-3 98%
5g
$8.00 2024-04-21
A2B Chem LLC
AB57801-5g
1-Adamantanecarboxylic acid
828-51-3 98%
5g
$7.00 2024-04-19
abcr
AB112096-25 g
Adamantane-1-carboxylic acid, 99%; .
828-51-3 99%
25 g
€63.00 2023-07-20
Ambeed
A125585-5g
Adamantane-1-carboxylic acid
828-51-3 98%
5g
$9.0 2024-07-24
Apollo Scientific
OR28762-25g
Adamantane-1-carboxylic acid
828-51-3 98%
25g
£10.00 2024-07-24
Chemenu
CM108672-500g
1-AdaMantanecarboxylic acid
828-51-3 98%
500g
$59 2023-03-06
ChemScence
CS-W017189-500g
Adamantane-1-carboxylic acid
828-51-3 ≥98.0%
500g
$71.0 2022-04-26
Crysdot LLC
CD13003756-100g
Adamantane-1-carboxylic acid
828-51-3 98%
100g
$81 2024-07-18
Enamine
EN300-16776-0.05g
adamantane-1-carboxylic acid
828-51-3 95%
0.05g
$19.0 2023-09-20
Fluorochem
215191-1g
Adamantane-1-carboxylic acid
828-51-3 95%
1g
£10.00 2022-03-01

Adamantane-1-carboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  5 min, 15 - 20 °C; 2 min, 15 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Koch-Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor
Fukuyama, Takahide; et al, Beilstein Journal of Organic Chemistry, 2011, 7, 1288-1293

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Dimethyl sulfide
1.3 Reagents: Triethylamine
Reference
3-Butenyl esters as convenient protecting groups for carboxylic acids
Barrett, Anthony G. M.; et al, Tetrahedron Letters, 1989, 30(52), 7317-20

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthetic methods based on adamantyl nitrates. Mono- and bifunctional derivatives of adamantane
Moiseev, I. K.; et al, Khimiya i Tekhnol. Elementorgan. Poluproduktov i Polimerov, 1984, 11, 11-20

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Magnesium bromide Solvents: Dimethylformamide ;  3.5 h
Reference
Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes
Corbin, Nathan; et al, Chemical Science, 2021, 12(37), 12365-12376

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  rt → 5 °C; 0 - 5 °C
1.2 Solvents: tert-Butanol ;  1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10 - 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide
Li, Keyan; et al, Yingyong Huagong, 2009, 38(8), 1178-1180

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Carbon tetrachloride ;  rt → 15 °C
1.2 10 - 15 °C
1.3 Solvents: tert-Butanol ;  1 h, 10 - 15 °C; 30 min, 10 - 15 °C
1.4 Reagents: Water ;  cooled
Reference
Synthesis of 2-(3-hydroxy-1-adamantyl)-2-glyoxylic acid
Li, Jingke; et al, Zhongguo Yiyao Gongye Zazhi, 2012, 43(4), 251-253

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Hexane ;  5 h, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Convenient synthesis of adamantyl-substituted lactams via uncatalyzed Staudinger reaction
Liu, Mingshun; et al, Synthetic Communications, 2013, 43(7), 1055-1062

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Compounds with urotropine structure. XVII. Adamantane-1-carboxylic acid
Stetter, Hermann; et al, Chemische Berichte, 1960, 93, 1161-6

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Anisole ;  24 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalysts
Yin, Shenxiang; et al, Journal of Catalysis, 2022, 408, 165-172

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  19 h, rt
Reference
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Water ,  Selectfluor Solvents: Acetonitrile ;  19 h, rt
Reference
Oxidation of alcohols and oxidative cyclization of diols using NaBr and selectfluor
Joshi, Harshit; et al, ChemRxiv, 2023, 1, 1-42

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
1-Adamantanol nitrates in the Koch-Haaf reaction
Moiseev, I. K.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(5), 1117-18

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; et al, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Aluminum chloride Solvents: Dichloromethane
Reference
Mild deprotection of methyl, benzyl, methoxymethyl, methylthiomethyl, methoxyethoxymethyl, and β-(trimethylsilyl)ethoxymethyl esters with AlCl3-N,N-dimethylaniline
Akiyama, Takahiko; et al, Synthetic Communications, 1994, 24(15), 2179-85

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Tributyltin oxide Solvents: Toluene
Reference
Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide
Salomon, Claudio J.; et al, Journal of Organic Chemistry, 1994, 59(24), 7259-66

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water ;  25 °C → 70 °C; 3 h, 70 °C
Reference
DMF-mediated deprotection of bulky silyl esters under neutral and fluoride-free conditions
Chen, Bo; et al, Tetrahedron Letters, 2016, 57(3), 253-255

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Carbon tetrachloride ,  tert-Butanol ;  rt → 5 °C; 2 h, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Water ;  cooled
Reference
Synthesis of N-(4-chlorophenyl)tricyclo[3.3.1.13,7]decane-1-carboxamide [N-(4-chlorophenyl)-1-adamantanecarboxamide]
Wan, You Zhi; et al, Beijing Huagong Daxue Xuebao, 2007, 34(5), 487-489

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butanol ,  Sulfuric acid Solvents: Heptane ;  3 h, 20 - 25 °C; 1 h, 25 °C → 0 °C
Reference
Scalable Palladium-Catalyzed C(sp3)-H Carbonylation of Alkylamines in Batch and Continuous Flow
Zakrzewski, Jacek; et al, Organic Process Research & Development, 2023, 27(4), 649-658

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Reactivity of (fluoroalkyl)adamantanes and their derivatives. III. Synthesis of (fluoroalkyl)adamantanecarboxylic acids
Nazarova, M. P.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(3), 565-71

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water
Reference
Oxidative cleavage of 1,3-dicarbonyls to carboxylic acids with Oxone
Ashford, Scott W.; et al, Journal of Organic Chemistry, 2001, 66(4), 1523-1524

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ;  rt; 10 h, 80 °C
Reference
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air
Liu, Kai-Jian; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Ethyl acetate ,  Water ;  30 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions
Xu, Jun; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(43), 14119-14125

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium cyanide ,  Pyridinium chlorochromate Solvents: Tetrahydrofuran
Reference
Modified pyridinium chlorochromate oxidation of aldehydes to carbamoyl azides/acyl azides or carboxylic acids
Reddy, P. Satyanarayana; et al, Synthetic Communications, 1988, 18(5), 545-51

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water ;  25 °C → 70 °C; 3 h, 70 °C
Reference
DMF-mediated deprotection of bulky silyl esters under neutral and fluoride-free conditions
Chen, Bo; et al, Tetrahedron Letters, 2016, 57(3), 253-255

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, rt
Reference
A new method for the protection of carboxylic acids with a triisopropylsiloxymethyl group
Yoshimura, Hikaru; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(10), 1334-1339

Synthetic Circuit 26

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  65 min
Reference
Hydroxymethylaniline Photocages for Carboxylic Acids and Alcohols
Skalamera, Djani; et al, Journal of Organic Chemistry, 2017, 82(23), 12554-12568

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Carbon tetrachloride
Reference
Synthesis of carboxylic acids from alkanes by transcarboxylation. A novel transfunctionalization reaction involving a hydride transfer
Lazzeri, Veronique; et al, New Journal of Chemistry, 1992, 16(4), 521-4

Synthetic Circuit 28

Reaction Conditions
Reference
Carboxylic acids: synthesis with retention of the functional group
Vedantham, P.; et al, Science of Synthesis, 2006, 20, 265-305

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrofluoric acid, homopolymer, compd. with pyridine
Reference
Synthetic methods and reactions. 164. Efficient and mild nitrosolysis of methyl aryl and methyl tert-alkyl(polycycloalkyl) ketones to their corresponding carboxylic acids with sodium nitrite/pyridinium poly(hydrogen fluoride)
Olah, George A.; et al, Synlett, 1991, (1), 41-3

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Fuming nitric acid Solvents: Acetonitrile ;  12 h, 0 °C → rt; rt → 0 °C; 0 °C
1.2 Reagents: Diisopropylethylamine ;  neutralized, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt; 12 - 18 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives
Capilato, Joseph N.; et al, Organic & Biomolecular Chemistry, 2021, 19(24), 5298-5302

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ,  Lithium hypochlorite Solvents: Ethanol
1.2 Reagents: Sodium pyrosulfite Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Lithium hypochlorite-clorox as a novel oxidative mixture for methyl ketones and methyl carbinols
Madler, M. M.; et al, Organic Preparations and Procedures International, 1998, 30(2), 230-234

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Water Catalysts: Niobium pentoxide ;  24 h, reflux
Reference
Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5
Siddiki, S. M. A. Hakim; et al, Catalysis Science & Technology, 2021, 11(5), 1949-1960

Adamantane-1-carboxylic acid Raw materials

Adamantane-1-carboxylic acid Preparation Products

Adamantane-1-carboxylic acid Suppliers

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